1-(2-(4-(4,4,5,5-テトラメチル-1,3,2-ジオキサボロラン-2-イル)フェノキシ)エチル)ピロリジン

概要

説明

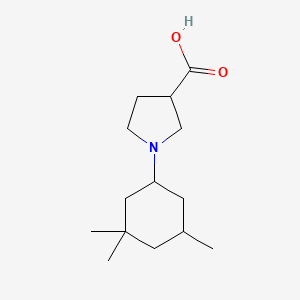

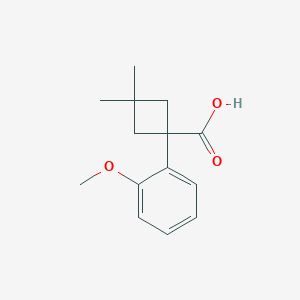

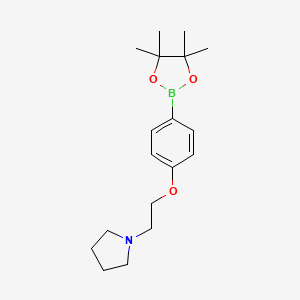

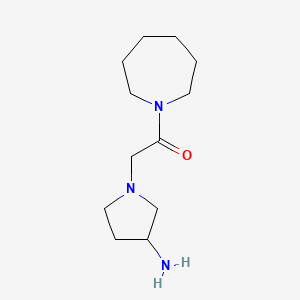

The compound “1-(2-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy)ethyl)pyrrolidine” is a complex organic molecule. It contains a pyrrolidine ring, which is a five-membered ring with one nitrogen atom and four carbon atoms. Attached to this ring is a phenoxy group, which is a phenyl ring (a six-membered carbon ring) attached to an oxygen atom. This phenoxy group is further substituted with a 4,4,5,5-tetramethyl-1,3,2-dioxaborolane group .

Synthesis Analysis

The synthesis of such a compound could involve several steps. The 4,4,5,5-tetramethyl-1,3,2-dioxaborolane group can be introduced via a borylation reaction . This involves the reaction of a suitable precursor with a boron-containing reagent, such as 4,4,5,5-tetramethyl-1,3,2-dioxaborolane . The pyrrolidine ring can be formed via a cyclization reaction .Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of several different functional groups. The pyrrolidine ring is a five-membered ring, which can introduce some strain into the molecule. The phenyl ring is planar, while the 4,4,5,5-tetramethyl-1,3,2-dioxaborolane group is likely to be quite bulky .Chemical Reactions Analysis

The compound could potentially undergo a variety of chemical reactions. The boron atom in the 4,4,5,5-tetramethyl-1,3,2-dioxaborolane group could act as a Lewis acid, accepting a pair of electrons from a Lewis base . The pyrrolidine ring could potentially undergo reactions at the nitrogen atom .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. The presence of the bulky 4,4,5,5-tetramethyl-1,3,2-dioxaborolane group could potentially make the compound quite lipophilic . The compound is described as a colorless to yellow liquid or semi-solid .科学的研究の応用

鈴木・宮浦クロスカップリング反応

この化合物は、有機合成の分野で重要な鈴木・宮浦クロスカップリング反応に広く使用されています 。化合物のボロン酸エステル部分は、パラジウム触媒の存在下で様々なハロゲン化物またはトリフラートと反応し、新しい炭素-炭素結合を形成します。この反応は、医薬品、農薬、有機材料などの複雑な有機分子の合成に役立ちます。

創薬

この化合物のようなボロン酸とそのエステルは、新薬の設計に不可欠です 。それらは、特に癌や微生物感染症の治療において、酵素阻害剤またはリガンド薬として役立ちます。それらのユニークな反応性は、幅広い治療薬の合成における中間体として使用することを可能にします。

中性子捕捉療法

ボロン含有化合物は、標的を絞った癌治療戦略であるボロン中性子捕捉療法(BNCT)の潜在的な候補です 。ボロンが中性子で照射されると、これらの中性子を捕捉し、核反応を起こして癌細胞を破壊し、周囲の健康な組織を保護します。

高分子合成

この化合物は、電子工学や材料科学で応用されている新しいコポリマーの合成に使用されています 。ボロン酸エステルは、重合プロセスを制御する上で重要な役割を果たし、特定の光学特性や電気化学的特性を持つ材料をもたらします。

生体プローブ

4-(2-PYRROLIDINOETHOXY)PHENYLBORONIC ACID, PINACOL ESTERなどの化合物は、糖や他のジオールと可逆的な共有結合を形成する能力があるため、生体プローブとして使用されます 。それらは、バイオ分子の存在を検出および定量化でき、診断および研究目的にとって不可欠です。

刺激応答性薬物担体

この化合物のボロン酸エステル結合は、刺激応答性薬物担体の構築に使用されます 。これらの担体は、pH、グルコースレベル、ATPなどの微小環境の変化に応答し、制御された方法で薬物を放出し、効力を高め、副作用を軽減します。

作用機序

Mode of Action

It is known that the compound can be used as a reagent to borylate arenes . This suggests that it may interact with its targets through a borylation mechanism, leading to changes in the targets’ structure and function.

Biochemical Pathways

The compound’s role in borylating arenes

Result of Action

Its role as a reagent in borylation reactions suggests that it may induce structural changes in its targets, potentially altering their function.

実験室実験の利点と制限

1-(2-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy)ethyl)pyrrolidine has several advantages for use in lab experiments. It is relatively easy to synthesize and can be isolated in good yield. In addition, it is a stable compound and has a wide range of biological activities. However, there are some limitations to its use in laboratory experiments. For example, its mechanism of action is still not fully understood and its toxicity has not been fully evaluated.

将来の方向性

The potential applications of 1-(2-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy)ethyl)pyrrolidine are still being explored. Future research should focus on further elucidating the mechanism of action of 1-(2-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy)ethyl)pyrrolidine, as well as its toxicity profile. In addition, further studies should be conducted to explore the potential therapeutic applications of 1-(2-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy)ethyl)pyrrolidine, including its use as an anti-inflammatory, anti-cancer, and anti-bacterial agent. Finally, research should be conducted to explore the potential of 1-(2-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy)ethyl)pyrrolidine as a reagent for the synthesis of other organic compounds, as well as its use as a catalyst for organic reactions.

Safety and Hazards

特性

IUPAC Name |

1-[2-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]ethyl]pyrrolidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H28BNO3/c1-17(2)18(3,4)23-19(22-17)15-7-9-16(10-8-15)21-14-13-20-11-5-6-12-20/h7-10H,5-6,11-14H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GOBUEBRZJFNDIL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)OCCN3CCCC3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H28BNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30718424 | |

| Record name | 1-{2-[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]ethyl}pyrrolidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30718424 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

317.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

656257-46-4 | |

| Record name | 1-[2-[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]ethyl]pyrrolidine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=656257-46-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-{2-[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]ethyl}pyrrolidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30718424 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[1-(3-phenoxypropyl)-1H-1,2,3-triazol-4-yl]methanamine](/img/structure/B1466315.png)

![[1-(2,4-dichlorophenyl)-1H-1,2,3-triazol-4-yl]methanamine](/img/structure/B1466316.png)

![1-[(Thiophen-3-yl)methyl]pyrrolidin-3-amine](/img/structure/B1466320.png)

![2-[4-(Thian-4-yl)piperazin-1-yl]propanoic acid](/img/structure/B1466328.png)